Isobavachin
Overview
Description
2-Nonyl-4-hydroxyquinoline N-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds are characterized by a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom .
Mechanism of Action
Target of Action
Isobavachin, a natural product, primarily targets hURAT1 , a uric acid transporter . It also interacts with GLUT9 , another pivotal urate reabsorption transporter . Additionally, it inhibits xanthine oxidase (XOD) , an enzyme involved in the production of uric acid . Other targets include urate secretion transporters OAT1, OAT3, and ABCG2 .
Mode of Action
This compound inhibits hURAT1 and GLUT9, reducing the reabsorption of uric acid . It competes with uric acid for binding sites on these transporters, leading to decreased uric acid transport . This compound also inhibits XOD, reducing the production of uric acid . It binds to the Mo-Pt catalyze center of XOD, leading to inhibition of uric acid production .
Biochemical Pathways
This compound regulates several pathways, including Drug metabolism-other enzymes, Metabolic pathways, Bile secretion, Renin-angiotensin system, and Renin secretion . These pathways are regulated by core targets HPRT1, REN, and ABCG2 . It’s worth noting that the Bile secretion pathway regulated by ABCG2 might be a novel pathway .
Pharmacokinetics
This compound undergoes efficient oxidation and glucuronidation by human liver microsomes . It has a lower bioavailability (12.84 ± 5.13 %) but a long half-time (7.04 ± 2.68 h), which helps maintain a continuous plasma concentration .
Result of Action
This compound exhibits powerful urate-lowering and uricosuric effects . It also demonstrates broad-spectrum inhibition of CYPs and UGTs . In addition, it has been found to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways .
Biochemical Analysis
Biochemical Properties
Isobavachin interacts with various enzymes, proteins, and other biomolecules. It undergoes efficient oxidation and glucuronidation by human liver microsomes . The main enzymes involved in this compound metabolism are CYP1A2, 2C19, and UGT1As . This compound also demonstrated broad-spectrum inhibition of CYPs and UGTs .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can induce mouse embryonic stem cells to differentiate into neuronal cells . It also has anti-inflammatory effects, reducing the production of inflammatory mediators, pro-inflammatory cytokines, and the phosphorylation of MAPK and NF-κB in lipopolysaccharide-induced macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the MAPK and NF-κB signaling pathways, reducing inflammation in macrophages and zebrafish induced by lipopolysaccharides . It also plays a role in protein prenylation, which is associated with its ability to promote neuronal differentiation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes efficient oxidation and glucuronidation by human liver microsomes . The main enzymes involved in this compound metabolism are CYP1A2, 2C19, and UGT1As .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-4-hydroxyquinoline N-oxide typically involves the condensation of anthranilate with β-keto fatty acids, followed by controlled partial hydrogenation of 2-nitrobenzoyl enamines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for 2-nonyl-4-hydroxyquinoline N-oxide are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Nonyl-4-hydroxyquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
2-Nonyl-4-hydroxyquinoline N-oxide has several scientific research applications:
Comparison with Similar Compounds
2-Heptyl-4-hydroxyquinoline: Another member of the 4-hydroxy-2-alkylquinoline family, known for its role in bacterial quorum sensing.
2-Heptyl-3-hydroxy-4(1H)-quinolone: A precursor to PQS, involved in similar biological processes.
2-Nonyl-3-hydroxy-4(1H)-quinolone: A C9 congener of PQS, with similar functions in bacterial communication.
Uniqueness: 2-Nonyl-4-hydroxyquinoline N-oxide is unique due to its specific alkyl chain length and its role as both an agonist and antagonist in bacterial quorum sensing systems. This dual functionality makes it a valuable compound for studying bacterial communication and developing antibacterial agents .
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953509 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31524-62-6 | |
Record name | Isobavachin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobavachin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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